BenchChemオンラインストアへようこそ!

2-Thia-7-azaspiro[4.4]nonane-6,8-dione

Fragment-based drug discovery Fsp₃ Molecular complexity

2-Thia-7-azaspiro[4.4]nonane-6,8-dione (CAS 1094231-96-5; also indexed as 7-thia-2-azaspiro[4.4]nonane-1,3-dione) is a heterocyclic spirocyclic compound (C₇H₉NO₂S, MW 171.22 g/mol) that fuses a thiazolidine ring to a succinimide ring via a shared quaternary spiro carbon. It is cataloged as a versatile small-molecule scaffold supplied at ≥95% purity by multiple commercial sources including Enamine (Cat.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 1094231-96-5
Cat. No. B1373494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-7-azaspiro[4.4]nonane-6,8-dione
CAS1094231-96-5
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1CSCC12CC(=O)NC2=O
InChIInChI=1S/C7H9NO2S/c9-5-3-7(6(10)8-5)1-2-11-4-7/h1-4H2,(H,8,9,10)
InChIKeyNSQVQHZPFVQGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thia-7-azaspiro[4.4]nonane-6,8-dione (CAS 1094231-96-5): A Spirocyclic Thiazolidinedione-Succinimide Building Block for Medicinal Chemistry Procurement


2-Thia-7-azaspiro[4.4]nonane-6,8-dione (CAS 1094231-96-5; also indexed as 7-thia-2-azaspiro[4.4]nonane-1,3-dione) is a heterocyclic spirocyclic compound (C₇H₉NO₂S, MW 171.22 g/mol) that fuses a thiazolidine ring to a succinimide ring via a shared quaternary spiro carbon [1]. It is cataloged as a versatile small-molecule scaffold supplied at ≥95% purity by multiple commercial sources including Enamine (Cat. EN300-59579) and LeYan (Cat. 1557441, 98% purity) . Its physicochemical profile—LogP of −0.65, Fsp₃ of 0.714, zero rotatable bonds, and a melting point of 135–137 °C—identifies it as a three-dimensional, fragment-like building block that satisfies the Rule of 3 criteria for fragment-based drug discovery [1][2]. Direct experimental biological activity data for this specific compound are limited in the open literature ; differentiation evidence therefore draws primarily on structurally resolved physicochemical comparisons with the closest analogs.

Why 2-Thia-7-azaspiro[4.4]nonane-6,8-dione Cannot Be Replaced by Generic Thiazolidinedione or Azaspiro Analogs in SAR-Driven Procurement


The 2-thia-7-azaspiro[4.4]nonane-6,8-dione scaffold is not interchangeable with the planar monocyclic 2,4-thiazolidinedione (TZD) core or the all-carbon 2-azaspiro[4.4]nonane-1,3-dione framework. The spirocyclic fusion locks the thiazolidine and succinimide rings into a rigid, three-dimensional architecture that yields an Fsp₃ of 0.714 versus 0.33 for TZD, conferring a markedly different molecular shape, solvation behavior, and protein-surface complementarity [1]. The substitution of a methylene group by a sulfur atom depresses the LogP by approximately 0.9 log units relative to the all-carbon aza-analog (LogP −0.65 vs +0.26), altering membrane permeability and aqueous solubility profiles in a manner that cannot be recapitulated by simple N-alkylation of the aza-spiro core [2]. Furthermore, the free imide N–H (HBD count = 1) provides a synthetic derivatization handle that is absent in N-substituted analogs such as 7-allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione (HBD = 0), meaning that SAR exploration at the N-7 position is precluded with the latter [1]. Each of these structural features—spiro geometry, sulfur incorporation, and the free imide N–H—generates a distinct property vector that is lost upon generic substitution.

Quantitative Differentiation Evidence: 2-Thia-7-azaspiro[4.4]nonane-6,8-dione vs Closest Analogs


Fsp₃ (Fraction sp³) Comparison: Tripling Three-Dimensional Character Relative to Monocyclic 2,4-Thiazolidinedione

The target compound exhibits an Fsp₃ of 0.714 (5 sp³-hybridized carbons out of 7 total carbons), as reported in the ChemSpace database [1]. In contrast, 2,4-thiazolidinedione (TZD, CAS 2295-31-0), the monocyclic parent heterocycle, has an Fsp₃ of approximately 0.33 (1 sp³ carbon out of 3 total carbons) based on structural analysis [1]. The Fsp₃ value of 0.714 substantially exceeds the commonly cited Fsp₃ ≥ 0.4 threshold desirable for fragment screening libraries [2]. The quantified difference of +0.384 (a 2.2-fold increase) reflects a transition from a predominantly planar, sp²-rich heterocycle to a three-dimensionally saturated spirocyclic framework.

Fragment-based drug discovery Fsp₃ Molecular complexity

LogP Differentiation: Sulfur Incorporation Lowers Lipophilicity by ~0.9 Log Units vs the All-Carbon 2-Azaspiro[4.4]nonane-1,3-dione Analog

The measured LogP of the target compound is −0.654 (ChemBase) [1], while the all-carbon analog 2-azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4) has a LogP of +0.26 measured under comparable database conditions [2]. Separately, ChemSpace reports a calculated LogP of −0.11 for the target compound [3]. The consistent negative LogP values for the thia-spiro scaffold contrast with the positive LogP of the aza-spiro analog, yielding a difference of approximately −0.9 log units. This shift is attributable to the replacement of a methylene (CH₂) with a sulfur atom, which increases polar surface area (46 Ų for the target) [3] and enhances hydrogen-bond acceptor character.

Lipophilicity LogP ADME optimization

Melting Point Elevation: ~30 °C Higher Crystallinity vs the All-Carbon Aza-Spiro Analog Indicating Stronger Intermolecular Lattice Forces

The target compound melts at 135–137 °C [1], approximately 30 °C higher than 2-azaspiro[4.4]nonane-1,3-dione, which melts at 105–107 °C [2]. Both compounds share the same succinimide ring system and zero rotatable bonds, yet the sulfur atom in the thiazolidine ring of the target introduces stronger dipole–dipole interactions and potentially S···O or S···H–N contacts in the crystal lattice that are absent in the all-carbon analog. For comparison, monocyclic 2,4-thiazolidinedione melts at 125–127 °C [3], indicating the spirocyclic fusion in the target further elevates the melting point beyond that of the parent TZD.

Crystallinity Purification Formulation

Free Imide N–H Derivatization Handle: Enables N-Functionalization SAR That Is Precluded in the N-Allyl Derivative

The target compound possesses one hydrogen-bond donor (HBD = 1), corresponding to the free imide N–H, as confirmed by ChemSpace structural data [1]. This N–H is amenable to alkylation, acylation, sulfonylation, or Mitsunobu reactions, enabling systematic SAR exploration at the N-7 position. In contrast, 7-allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione (CAS 10288-31-0, C₁₀H₁₃NO₂S, MW 211.28) has an HBD count of 0 because the N-7 position is occupied by an allyl group, blocking direct N-functionalization. The 7-(methylsulfonyl)-2-thia-7-azaspiro[4.4]nonane analog (CAS 77415-66-8, C₈H₁₅NO₂S₂, MW 221.34) [2] similarly lacks this N–H handle, having a methanesulfonyl substituent. The molecular weight advantage of the target (171.22 vs 211.28 for the allyl analog and 221.34 for the sulfonamide) also keeps the scaffold within the Rule of 3 threshold (MW < 300) for fragments.

Structure-activity relationship Diversification handle Synthetic accessibility

Synthetic Methodology: One-Pot RCM-CM Access to Thia-Azaspiro-[4.4]nonene-dione Ring System from Readily Available Thiazolidinedione Starting Materials

Dhara et al. (2011) reported a synthetic route to spirocyclic thiazolidinediones via ring-closing metathesis (RCM) and one-pot sequential RCM/cross-metathesis (CM) that provides rapid access to thia-azaspiro-[4.4]nonene and -[4.5]decene-dione ring systems from readily available starting materials [1]. The methodology employs N-allyl azaspiro derivatives as substrates, and the target compound (or its immediate N-deprotected form) can be conceived as a downstream derivative of the thia-azaspiro-[4.4]nonene-dione intermediates generated in this process. The X-ray crystal structure of a spirocyclic thiazolidinedione dimer was solved, confirming the spiro geometry [1]. This synthetic accessibility contrasts with other spirocyclic scaffolds (e.g., all-carbon spiro[4.4]nonanes) that often require multi-step annulation strategies with lower overall yields.

Ring-closing metathesis Diversity-oriented synthesis Thiazolidinedione chemistry

Highest-Value Application Scenarios for 2-Thia-7-azaspiro[4.4]nonane-6,8-dione in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Enrichment with High-Fsp₃ Spirocyclic Scaffolds

With an Fsp₃ of 0.714, molecular weight of 171 Da, zero rotatable bonds, and LogP below 0, 2-thia-7-azaspiro[4.4]nonane-6,8-dione conforms to the Rule of 3 (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and surpasses the Fsp₃ ≥ 0.4 threshold recommended for fragment screening libraries [1][2]. The spirocyclic architecture provides a defined three-dimensional shape that is underrepresented in traditional planar fragment collections. Procurement of this scaffold for FBDD library construction offers a shape-diverse complement to flat heterocyclic fragments (e.g., monocyclic TZDs, Fsp₃ ≈ 0.33) and can be expected to sample different regions of chemical space in primary screens [2]. The free N–H position further enables fragment growth via parallel chemistry without requiring protecting-group manipulation.

Anticonvulsant SAR Programs Leveraging the Succinimide Pharmacophore in a Conformationally Restricted Spirocyclic Framework

2-Azaspiro[4.4]nonane-1,3-dione derivatives are established anticonvulsant pharmacophores; N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione demonstrated anti-seizure activity in the MES model at 100 mg/kg in mice and 30 mg/kg in rats [3]. The target compound replaces one methylene of the aza-spiro core with a sulfur atom, which depresses LogP by ~0.9 units relative to the aza-analog (LogP −0.65 vs +0.26) [4]. This lipophilicity reduction is expected to improve CNS drug-likeness by reducing volume of distribution and non-specific brain-tissue binding, a recognized optimization strategy in antiepileptic drug discovery. The 30 °C elevation in melting point (135–137 °C vs 105–107 °C) [4] also implies improved solid-state properties for formulation screening.

5-HT₆ Receptor Antagonist Scaffold Hopping via Thia-Azaspiro Core Modification

The 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif has yielded potent 5-HT₆ receptor antagonists with Kᵢ values as low as 15 nM for the eutomer [5]. The target compound, 2-thia-7-azaspiro[4.4]nonane-6,8-dione, differs by one heteroatom substitution pattern (thia-aza vs thia-diaza) and retains the spiro[4.4]nonane-dione core. Scaffold-hopping from the diaza- to the monoaza-thia series while preserving the spiro geometry and the imide pharmacophore enables exploration of 5-HT₆ SAR with altered hydrogen-bonding topology. The target compound's lower LogP (−0.65 vs the 5-HT₆ lead series, which typically possesses LogP > 2 after substituent decoration) provides a hydrophilic starting point for introducing lipophilic substituents without exceeding CNS drug-likeness thresholds.

Diversity-Oriented Synthesis (DOS) Building Block for Thiazolidinedione-Derived Compound Collections

The Dhara et al. (2011) one-pot RCM-CM methodology provides a validated entry to thia-azaspiro-[4.4]nonene-dione ring systems from commercial thiazolidinedione [6]. The target compound, as the saturated 6,8-dione derivative (or its N-allyl precursor), can serve as a central intermediate for DOS campaigns. The N–H group permits diversification via amide coupling, sulfonamide formation, or N-arylation, while the thioether sulfur is available for oxidation to sulfoxide/sulfone, introducing additional polarity and hydrogen-bond acceptor capacity. Catalog suppliers including Enamine (Cat. EN300-59579) and LeYan (Cat. 1557441, 98% purity) provide the compound in research quantities (100 mg to 5 g), with the potential for larger-scale custom synthesis using the published RCM methodology. This combination of commercial off-the-shelf availability and well-precedented scale-up chemistry makes it a practical choice for both hit-to-lead and lead-optimization phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thia-7-azaspiro[4.4]nonane-6,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.